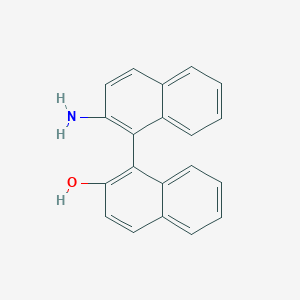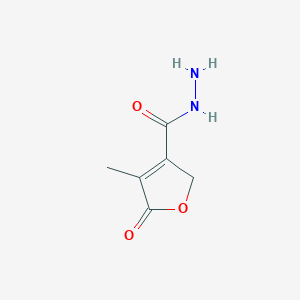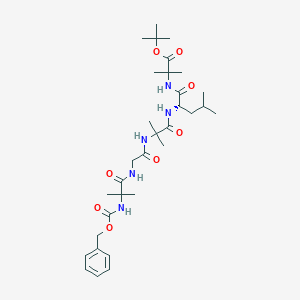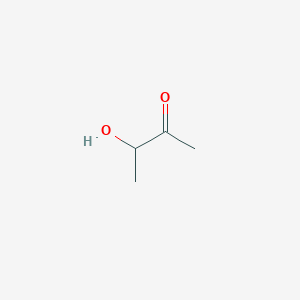![molecular formula C10H15N5O11P2 B143646 [(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate CAS No. 135052-71-0](/img/structure/B143646.png)
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ribofuranosylisoguanosine 5’-diphosphate is a complex organic compound with the molecular formula C10H15N5O11P2 It is a derivative of isoguanosine, a nucleoside analog, and is characterized by the presence of a ribofuranosyl group attached to the isoguanosine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ribofuranosylisoguanosine 5’-diphosphate typically involves multiple steps, starting from the appropriate ribose and isoguanosine derivatives. The key steps include the protection of hydroxyl groups, phosphorylation, and subsequent deprotection. The reaction conditions often require the use of specific reagents such as phosphoramidites and coupling agents to facilitate the formation of the diphosphate linkage .
Industrial Production Methods
Industrial production of 3-Ribofuranosylisoguanosine 5’-diphosphate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of the synthesis is crucial for its application in research and potential therapeutic uses .
Análisis De Reacciones Químicas
Types of Reactions
3-Ribofuranosylisoguanosine 5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ribofuranosyl group or the isoguanosine moiety.
Reduction: Typically targets the phosphate groups or the nucleoside structure.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribofuranosylisoguanosine derivatives with altered functional groups, while substitution reactions can introduce new substituents to the nucleoside structure .
Aplicaciones Científicas De Investigación
3-Ribofuranosylisoguanosine 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the development of diagnostic tools and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 3-Ribofuranosylisoguanosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleotide metabolism and signal transduction, making it a valuable tool for studying these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ribofuranosyladenosine 5’-diphosphate
- 3-Ribofuranosylcytidine 5’-diphosphate
- 3-Ribofuranosyluridine 5’-diphosphate
Uniqueness
Compared to these similar compounds, 3-Ribofuranosylisoguanosine 5’-diphosphate is unique due to its specific structure and the presence of the isoguanosine moiety
Propiedades
Número CAS |
135052-71-0 |
|---|---|
Fórmula molecular |
C10H15N5O11P2 |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-7-4-8(13-2-12-4)15(10(18)14-7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,12,13)(H,22,23)(H2,11,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
DWMSKIWTKARTMX-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES isomérico |
C1=NC2=C(N1)C(=NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Sinónimos |
3-isoisoguanosine 5'-diphosphate 3-ribofuranosylisoguanosine 5'-diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)
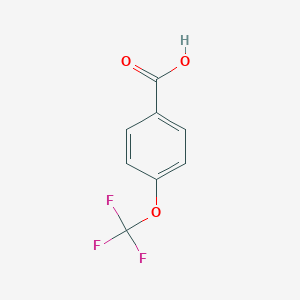
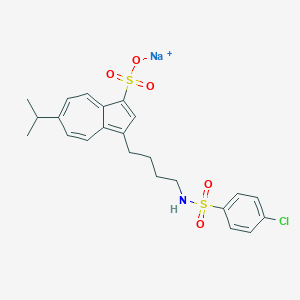
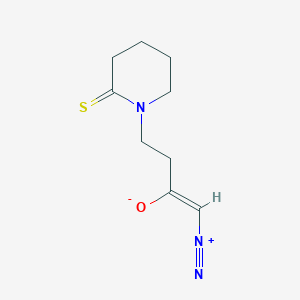
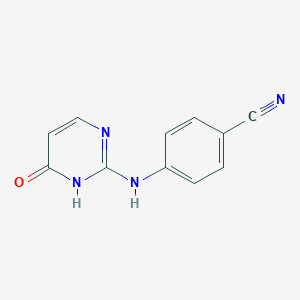
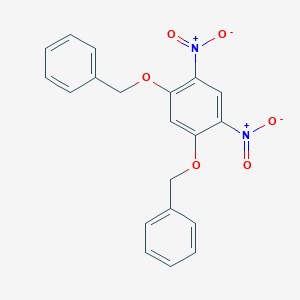
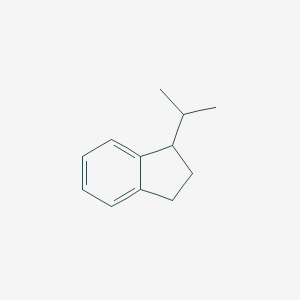
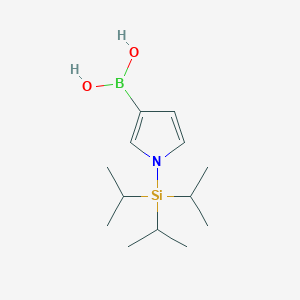
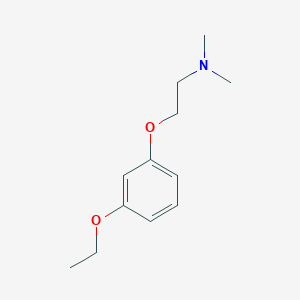
![[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester](/img/structure/B143588.png)
